molecular formula C4H7Br2NO B15216138 2-Bromo-n-(2-bromoethyl)acetamide CAS No. 7152-58-1

2-Bromo-n-(2-bromoethyl)acetamide

Cat. No.: B15216138
CAS No.: 7152-58-1
M. Wt: 244.91 g/mol
InChI Key: PCLSXVNWCCKTNI-UHFFFAOYSA-N
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Description

2-Bromo-n-(2-bromoethyl)acetamide is an organic compound with the molecular formula C4H7Br2NO It is a brominated derivative of acetamide and is characterized by the presence of two bromine atoms attached to the ethyl and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(2-bromoethyl)acetamide typically involves the bromination of N-(2-bromoethyl)acetamide. One common method involves the reaction of N-(2-bromoethyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2-bromoethyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thioethers, and ethers.

    Reduction Reactions: Products include primary amines and alcohols.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-Bromo-n-(2-bromoethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2-bromoethyl)acetamide involves its reactivity with nucleophiles. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active site residues and inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetamide: Similar in structure but lacks the additional bromine atom on the ethyl group.

    N-Bromoacetamide: Contains a single bromine atom attached to the acetamide group.

    2-Bromoethylamine: Contains a bromine atom on the ethyl group but lacks the acetamide functionality.

Uniqueness

2-Bromo-n-(2-bromoethyl)acetamide is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations. This dual bromination also makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

7152-58-1

Molecular Formula

C4H7Br2NO

Molecular Weight

244.91 g/mol

IUPAC Name

2-bromo-N-(2-bromoethyl)acetamide

InChI

InChI=1S/C4H7Br2NO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8)

InChI Key

PCLSXVNWCCKTNI-UHFFFAOYSA-N

Canonical SMILES

C(CBr)NC(=O)CBr

Origin of Product

United States

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